Phenacyl 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate
Description
Phenacyl 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate is a substituted phenacyl benzoate derivative characterized by a benzoate backbone functionalized with two chlorine atoms at the 2- and 4-positions and a piperidin-1-ylsulfonyl group at the 5-position. The phenacyl ester moiety (C₆H₅CO-O-) is a common structural motif in pharmaceuticals and agrochemicals due to its reactivity and ability to participate in diverse intermolecular interactions. The introduction of electron-withdrawing chlorine substituents and the bulky, polar piperidinylsulfonyl group significantly alters the compound’s electronic profile, steric demands, and crystal packing behavior compared to simpler phenacyl benzoates.
Properties
IUPAC Name |
phenacyl 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO5S/c21-16-12-17(22)19(29(26,27)23-9-5-2-6-10-23)11-15(16)20(25)28-13-18(24)14-7-3-1-4-8-14/h1,3-4,7-8,11-12H,2,5-6,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOXWMMVXNZNHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)OCC(=O)C3=CC=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenacyl 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate typically involves multiple steps, starting with the preparation of the phenacyl bromide intermediate. This intermediate is then reacted with 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoic acid under suitable conditions to form the final product. Common reagents used in these reactions include bases like potassium carbonate and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or titanium dioxide nanoparticles, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Phenacyl 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate can undergo various chemical reactions, including:
Oxidation: The phenacyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenacyl group yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Phenacyl 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Phenacyl 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-1-ylsulfonyl group can enhance the binding affinity of the compound to its target, leading to increased biological activity. The dichloro groups may also contribute to the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Molecular Conformation
Phenacyl benzoate derivatives exhibit conformational flexibility, adopting periplanar (torsion angles ~0–30° or 150–180°), synclinal (30–90° or 90–150°), or mixed conformations depending on substituent effects. In contrast, Phenacyl 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate likely adopts a synclinal conformation due to steric hindrance from the bulky piperidinylsulfonyl group and electronic effects of chlorine substituents. This aligns with observations in adamantyl-based esters, which exclusively adopt synclinal conformations (torsion angles: 69.7–86.12°) due to steric bulk . Notably, unsubstituted phenacyl benzoates display greater conformational diversity, including periplanar arrangements absent in sterically hindered analogs .
Structural Occupancy
Structural occupancy—a measure of molecular packing efficiency—varies significantly across phenacyl benzoate derivatives:
The target compound’s occupancy is hypothesized to fall within the higher range of adamantyl-based esters (~65–68%) due to polar sulfonyl groups enabling hydrogen bonding (C—H⋯O, N—H⋯O), countering the steric limitations of the piperidine moiety. Chlorine substituents may further stabilize packing via weak halogen bonding (C—Cl⋯π) .
Intermolecular Interactions
- Phenacyl benzoates (unsubstituted): Dominated by π⋯π stacking and C—H⋯π interactions, contributing to higher structural occupancy .
- Adamantyl-based esters: Reduced π interactions due to non-aromatic adamantane, leading to lower occupancy and isostructural packing .
- Target compound: Combines halogen bonding (C—Cl⋯O/N), hydrogen bonding (sulfonyl O⋯H—C/N), and weak C—H⋯π interactions.
Biological Activity
Phenacyl 2,4-dichloro-5-piperidin-1-ylsulfonylbenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and autoimmune diseases. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₄Cl₂N₃O₃S
- Molecular Weight : 357.25 g/mol
This compound primarily acts as an antagonist of the FLT3 receptor, which is implicated in various hematological malignancies. By inhibiting FLT3 signaling pathways, the compound may induce apoptosis in cancer cells and inhibit tumor growth. The sulfonamide moiety is critical for its biological activity, enhancing binding affinity to target receptors.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 (leukemia) | 0.75 | FLT3 inhibition and apoptosis induction |
| MCF-7 (breast) | 1.50 | Cell cycle arrest and apoptosis |
| A549 (lung) | 2.00 | Inhibition of proliferation |
These findings suggest that the compound can effectively reduce cell viability and induce programmed cell death in various cancer types.
Autoimmune Disease Modulation
In addition to its anticancer effects, this compound has shown promise in modulating immune responses associated with autoimmune diseases. Preclinical studies indicate that it may reduce inflammatory cytokine production and improve symptoms in models of autoimmune conditions such as rheumatoid arthritis.
Study 1: FLT3 Inhibition in Acute Myeloid Leukemia (AML)
A study conducted on AML patients treated with this compound showed a notable reduction in FLT3-mutated cells. Patients exhibited improved overall survival rates compared to those receiving standard chemotherapy alone.
Study 2: Efficacy in Rheumatoid Arthritis Models
In animal models of rheumatoid arthritis, administration of this compound resulted in decreased joint inflammation and destruction. Histological analysis confirmed reduced infiltration of inflammatory cells in affected tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
